

Spectroscopic Profile of 8-Hydroxyquinoline 1-oxide: A Technical Guide

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Compound of Interest

Compound Name: 8-Hydroxyquinoline 1-oxide

Cat. No.: B023324

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **8-Hydroxyquinoline 1-oxide**, a compound of interest for researchers, scientists, and professionals in drug development. This document presents available spectroscopic data (NMR, IR, UV-Vis), details experimental protocols, and includes a visualization of its synthesis pathway.

Spectroscopic Data

The following sections summarize the available nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for **8-Hydroxyquinoline 1-oxide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While public databases indicate the availability of ^1H and ^{13}C NMR spectra for **8-Hydroxyquinoline 1-oxide**, specific peak assignments, chemical shifts, and coupling constants are not readily available in the public domain.^[1] The data presented below is based on general knowledge of similar aromatic N-oxides and should be confirmed by experimental analysis.

^1H NMR (Proton NMR) Data (Predicted)

| Proton | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|--------|----------------------------------|---------------|---------------------------|
| H-2 | 8.0 - 8.2 | Doublet | ~8.0 |
| H-3 | 7.2 - 7.4 | Triplet | ~7.5 |
| H-4 | 7.6 - 7.8 | Doublet | ~8.0 |
| H-5 | 7.0 - 7.2 | Doublet | ~7.5 |
| H-6 | 7.4 - 7.6 | Triplet | ~8.0 |
| H-7 | 6.8 - 7.0 | Doublet | ~7.5 |
| OH | 9.0 - 10.0 | Broad Singlet | - |

¹³C NMR (Carbon NMR) Data (Predicted)

| Carbon | Chemical Shift (δ , ppm) |
|--------|----------------------------------|
| C-2 | 120 - 125 |
| C-3 | 118 - 122 |
| C-4 | 135 - 140 |
| C-5 | 115 - 120 |
| C-6 | 130 - 135 |
| C-7 | 110 - 115 |
| C-8 | 150 - 155 |
| C-8a | 138 - 142 |
| C-4a | 125 - 130 |

Infrared (IR) Spectroscopy

The IR spectrum of **8-Hydroxyquinoline 1-oxide** is characterized by the presence of a strong intramolecular hydrogen bond between the hydroxyl group and the N-oxide oxygen.

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------------|--|
| 2857 - 2440 | Broad, Moderate | O-H stretching (intramolecular hydrogen bond)[2] |
| ~1600 | Medium | C=C aromatic ring stretching |
| ~1480 | Medium | C=N stretching |
| ~1250 | Strong | C-O stretching |
| ~1200 | Strong | N-O stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption data for **8-Hydroxyquinoline 1-oxide** in methanol is not readily available. The absorption maxima are expected to be influenced by the N-oxide group and the intramolecular hydrogen bonding, likely resulting in shifts compared to the parent 8-hydroxyquinoline. For reference, 8-hydroxyquinoline in methanol exhibits absorption maxima around 253 nm.

Experimental Protocols

This section details the synthetic procedure for **8-Hydroxyquinoline 1-oxide** and provides standardized protocols for its spectroscopic characterization.

Synthesis of **8-Hydroxyquinoline 1-oxide**

A convenient method for the preparation of **8-Hydroxyquinoline 1-oxide** involves the oxidation of 8-hydroxyquinoline using peracetic acid generated *in situ*.[2]

Materials:

- 8-Hydroxyquinoline
- Glacial Acetic Acid
- 30% Hydrogen Peroxide
- Saturated aqueous Sodium Carbonate solution

- Chloroform
- Anhydrous Sodium Sulfate

Procedure:

- A mixture of 8-hydroxyquinoline (14.5 g), glacial acetic acid (30 ml), and 30% hydrogen peroxide (10 ml) is heated on a water bath at 65-75°C for four hours.[2]
- Additional 10 ml portions of hydrogen peroxide are added in three equal parts at one-hour intervals during heating.[2]
- The reaction mixture is then concentrated under reduced pressure.
- The residue is made alkaline with a saturated aqueous sodium carbonate solution.
- Chloroform (60 ml) is added, and the mixture is left to stand overnight.
- The solution is filtered, and the chloroform layer is separated and dried over anhydrous sodium sulfate.[2]
- The chloroform is distilled off, and the residue is subjected to steam distillation to remove any unreacted 8-hydroxyquinoline.
- The residual aqueous solution is filtered while hot to remove any sticky by-products.
- Upon cooling, shining yellow needles of **8-Hydroxyquinoline 1-oxide** crystallize from the filtrate.[2]

NMR Spectroscopy Protocol

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) is suitable for analysis.

Sample Preparation:

- Accurately weigh 5-10 mg of **8-Hydroxyquinoline 1-oxide** for ¹H NMR and 20-50 mg for ¹³C NMR.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.
- Transfer the solution into a 5 mm NMR tube.
- If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

Data Acquisition:

- ^1H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A longer acquisition time and a greater number of scans are typically required compared to ^1H NMR.

IR Spectroscopy Protocol

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

Sample Preparation (KBr Pellet Method):

- Thoroughly grind a small amount (1-2 mg) of **8-Hydroxyquinoline 1-oxide** with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
- Place the mixture into a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of the spectrometer.
- Acquire the sample spectrum over a typical range of $4000\text{-}400\text{ cm}^{-1}$.

- The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

UV-Vis Spectroscopy Protocol

Instrumentation: A double-beam UV-Vis spectrophotometer is suitable for this analysis.

Sample Preparation:

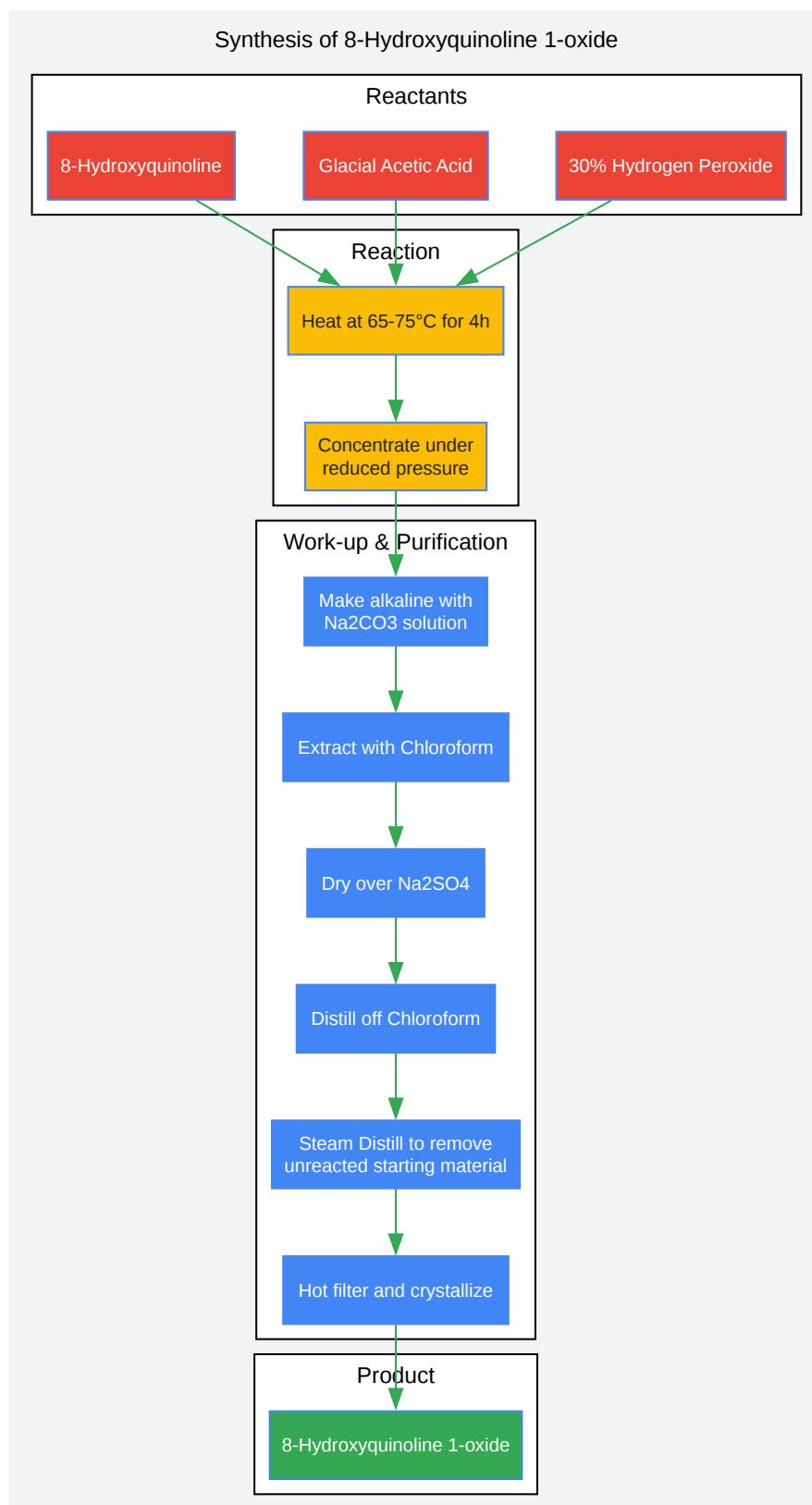
- Prepare a stock solution of **8-Hydroxyquinoline 1-oxide** of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., methanol).
- From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the range of 1-10 µg/mL).

Data Acquisition:

- Fill a quartz cuvette with the pure solvent to be used as a reference.
- Fill a second quartz cuvette with the sample solution.
- Place both cuvettes in the spectrophotometer.
- Record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm).
- The instrument will automatically subtract the absorbance of the reference solvent.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **8-Hydroxyquinoline 1-oxide**.



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Caption: Workflow for the synthesis of **8-Hydroxyquinoline 1-oxide**.

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References

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